molecular formula C11H9FN2OS B2783434 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide CAS No. 954572-89-5

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide

Cat. No.: B2783434
CAS No.: 954572-89-5
M. Wt: 236.26
InChI Key: REVARKJBOLGHRL-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide typically involves the condensation of 2-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and subsequent cyclization. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxamide
  • 2-Amino-4-(2-bromophenyl)thiophene-3-carboxamide
  • 2-Amino-4-(2-methylphenyl)thiophene-3-carboxamide

Uniqueness

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide is unique due to the presence of the fluorine atom, which can enhance the compound’s metabolic stability and binding affinity to biological targets. The fluorine atom also influences the compound’s electronic properties, making it suitable for applications in organic electronics.

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-8-4-2-1-3-6(8)7-5-16-11(14)9(7)10(13)15/h1-5H,14H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVARKJBOLGHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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